N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine
Description
N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine is an organic compound with a unique structure that includes a pyrrole ring and a hydroxylamine group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine |
InChI |
InChI=1S/C6H8N2O/c1-8(9)5-6-3-2-4-7-6/h2-5,9H,1H3/b6-5+ |
InChI Key |
DZFUULIPAYGEOA-AATRIKPKSA-N |
Isomeric SMILES |
CN(/C=C/1\C=CC=N1)O |
Canonical SMILES |
CN(C=C1C=CC=N1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine typically involves the reaction of N-methylhydroxylamine with pyrrole-2-carbaldehyde under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-N-[(E)-pyrrol-2-ylidenemethyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with enzymes or other proteins, potentially inhibiting their activity or altering their function. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-methylhydroxylamine: Similar in structure but lacks the pyrrole ring.
Pyrrole-2-carbaldehyde: Contains the pyrrole ring but lacks the hydroxylamine group.
N-methyl-2-pyrrolidone: A related compound with a pyrrolidone ring instead of a pyrrole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
